
(5-Ethoxy-2,4-difluorophenyl)boronic acid
概要
説明
“(5-Ethoxy-2,4-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It has an average mass of 201.963 Da and a monoisotopic mass of 202.061279 Da .
Molecular Structure Analysis
The molecular structure of “(5-Ethoxy-2,4-difluorophenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and boronic acid groups at the 5th and 2nd positions, respectively, and two fluorine atoms at the 2nd and 4th positions .
Chemical Reactions Analysis
While specific reactions involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
(5-Ethoxy-2,4-difluorophenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials . The presence of the ethoxy and difluoro groups in the compound can influence the electronic properties of the boronic acid, potentially leading to enhanced reactivity and selectivity in these coupling processes.
Synthesis of Borinic Acid Derivatives
Borinic acids are less studied than boronic acids but show promising reactivity due to their enhanced Lewis acidity(5-Ethoxy-2,4-difluorophenyl)boronic acid can be a precursor in synthesizing diarylborinic acids and their four-coordinated analogs, which have applications in catalysis, medicinal chemistry, and material science .
Catalysis of Regioselective Functionalization
The compound can catalyze the regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. This application is significant in the synthesis of complex organic molecules with high precision .
Development of Bioactive Compounds
Organoboron compounds, including (5-Ethoxy-2,4-difluorophenyl)boronic acid , have been explored for their potential as bioactive compounds. They can interact with various biological molecules, leading to applications in drug discovery and development .
Neutron Capture Therapy
Boronic acids and their esters are considered for designing new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy. This therapy is a type of cancer treatment that targets tumors at the cellular level .
Polymer and Optoelectronics Materials
The unique properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid make it suitable for use in the development of polymers and optoelectronic materials. Its ability to form stable complexes with various ligands can be exploited to create materials with specific electronic and optical properties .
Imaging and Biology
Due to its chemical structure, (5-Ethoxy-2,4-difluorophenyl)boronic acid can be used in imaging applications. It can be incorporated into molecules that are designed for imaging in biological systems, aiding in diagnostics and research .
Preparation of Selective Sphingosine Phosphate Receptor Antagonists
This compound is also a reactant for preparing selective sphingosine phosphate receptor antagonists. These antagonists are important in studying and treating diseases related to the sphingosine-1-phosphate signaling pathway .
作用機序
Target of Action
The primary target of (5-Ethoxy-2,4-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (5-Ethoxy-2,4-difluorophenyl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (5-Ethoxy-2,4-difluorophenyl)boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathway of carbon–carbon bond formation, which is crucial for the synthesis of complex organic molecules .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of (5-Ethoxy-2,4-difluorophenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of complex organic molecules .
Action Environment
The action of (5-Ethoxy-2,4-difluorophenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be relatively insensitive to environmental conditions .
Safety and Hazards
Safety data for “(5-Ethoxy-2,4-difluorophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
将来の方向性
The future directions of research involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” and other boronic acids are likely to involve their use in the synthesis of biologically active compounds and materials. Their unique reactivity and ability to form stable covalent bonds with various substrates make them valuable tools in synthetic chemistry .
特性
IUPAC Name |
(5-ethoxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUSZLWTMJIPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681740 | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
CAS RN |
900175-12-4 | |
| Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


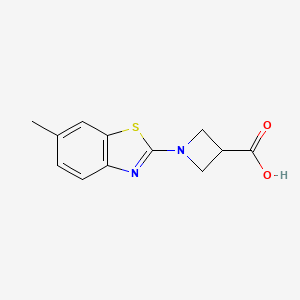
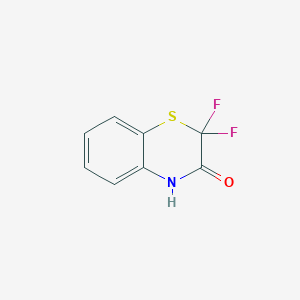

![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
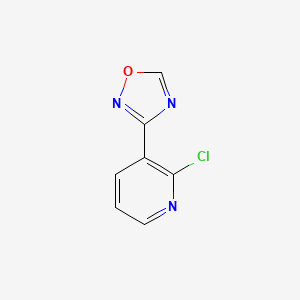
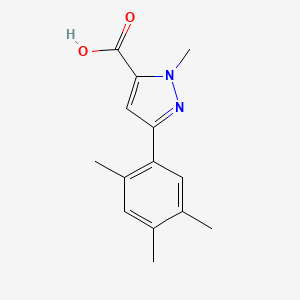



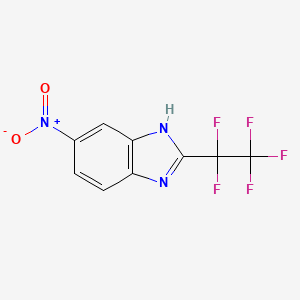

![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
